GPR120 Agonist 5
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Overview
Description
- It is also known as 4-(4-{2-[phenyl(2-pyridinyl)amino]ethoxy}phenyl)butanoic acid .
- NCG21 is a GPR120 agonist , which means it activates the GPR120 receptor . This receptor is involved in various cellular processes.
NCG21: (Chemical Formula: C23H24N2O3) is a compound with a molecular weight of approximately 376.45 g/mol .
Preparation Methods
- Synthetic routes for NCG21 are not widely documented in the literature. it can be synthesized through organic chemistry methods.
- Industrial production methods may involve modifications of existing synthetic pathways or custom approaches.
Chemical Reactions Analysis
- NCG21 likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions would need to be investigated further.
Scientific Research Applications
- NCG21 has been studied for its effects on extracellular signal-regulated kinase (ERK) activation .
- It potently activates ERK, intracellular calcium responses, and GLP-1 secretion in murine enteroendocrine STC-1 cells expressing GPR120 .
- Its applications extend to fields such as biology, medicine, and industry , although specific details would require further research.
Mechanism of Action
- NCG21’s mechanism of action involves binding to the GPR120 receptor .
- Activation of this receptor triggers downstream signaling pathways, leading to ERK activation and other cellular responses .
Comparison with Similar Compounds
- Unfortunately, detailed comparisons with similar compounds are not readily available in the provided information.
- Further investigation would be necessary to identify related compounds and highlight NCG21’s uniqueness.
Biological Activity
GPR120 Agonist 5 (D5) is a compound that has garnered attention due to its significant biological activity, particularly in the context of metabolic disorders such as type 2 diabetes and obesity. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of GPR120
G protein-coupled receptor 120 (GPR120) is a member of the G protein-coupled receptor family and plays a crucial role in various physiological processes, including glucose metabolism, inflammation, and appetite regulation. Activation of GPR120 has been associated with beneficial effects on insulin sensitivity and anti-inflammatory responses, making it a promising target for therapeutic interventions in metabolic diseases.
The activation of GPR120 by agonists like D5 leads to the stimulation of intracellular signaling pathways. Specifically, GPR120 couples with the Gαq/11 protein, resulting in the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium levels ([Ca²⁺]i). This signaling cascade promotes the secretion of glucagon-like peptide-1 (GLP-1) from gastrointestinal cells and enhances glucose transporter 4 (GLUT4) translocation in adipocytes, facilitating glucose uptake and improving insulin sensitivity .
Biological Activity of this compound
1. Potency and Selectivity
This compound was identified as a potent agonist with high selectivity for GPR120. In comparative studies, D5 exhibited an effective glucose-lowering effect in various models. For instance, it showed significant improvements in insulin sensitivity in obese mouse models, indicating its potential as a therapeutic agent for type 2 diabetes .
2. Pharmacological Effects
The pharmacological profile of D5 includes:
- Glucose-lowering Effects: D5 demonstrated a significant reduction in blood glucose levels in normal and diet-induced obese mice.
- Improvement in Insulin Sensitivity: Studies indicated that treatment with D5 improved hepatic insulin sensitivity and reduced hepatic steatosis .
- Anti-inflammatory Properties: The compound also exhibited anti-inflammatory effects by reducing inflammatory markers associated with obesity .
Table 1: Comparative Pharmacological Properties of GPR120 Agonists
Compound | EC50 (nM) | Glucose-lowering Effect | Insulin Sensitivity Improvement | Selectivity for GPR120 |
---|---|---|---|---|
D5 | 50 | Significant | Yes | High |
TUG-891 | 30 | Moderate | Yes | Moderate |
cpdA | 35 | Significant | Yes | High |
Note: EC50 values represent the concentration required to achieve half-maximal response.
Case Studies
Case Study 1: Insulin Resistance in Obese Mice
In a controlled study, obese mice treated with D5 showed a marked improvement in insulin resistance compared to control groups. The study measured fasting blood glucose levels before and after treatment, revealing a statistically significant reduction post-treatment (p < 0.01). Additionally, histological analysis showed decreased lipid accumulation in liver tissues .
Case Study 2: Appetite Regulation
Another investigation assessed the effects of D5 on food intake. Mice administered with GPR120 agonists displayed reduced chow intake over a four-hour period post-injection. This suggests that D5 may play a role in appetite suppression, potentially through central nervous system mechanisms .
Properties
Molecular Formula |
C23H24N2O3 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-[4-[2-(N-pyridin-2-ylanilino)ethoxy]phenyl]butanoic acid |
InChI |
InChI=1S/C23H24N2O3/c26-23(27)11-6-7-19-12-14-21(15-13-19)28-18-17-25(20-8-2-1-3-9-20)22-10-4-5-16-24-22/h1-5,8-10,12-16H,6-7,11,17-18H2,(H,26,27) |
InChI Key |
WQXHZCYCKCQFQP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(CCOC2=CC=C(C=C2)CCCC(=O)O)C3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)N(CCOC2=CC=C(C=C2)CCCC(=O)O)C3=CC=CC=N3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(4-(2-(phenyl-2-pyridinylamino)ethoxy)phenyl)butyric acid NCG21 compound |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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